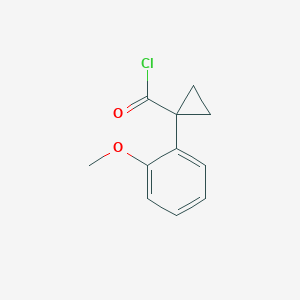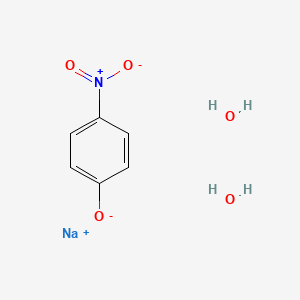
2-Methyl-2-(3-methylphenoxy)propanoyl chloride
Overview
Description
2-Methyl-2-(3-methylphenoxy)propanoyl chloride is a chemical compound with the molecular formula C11H13ClO2 and a molecular weight of 212.68 g/mol . It has attracted significant attention in scientific research, particularly in the fields of chemistry, biology, and medicine.
Molecular Structure Analysis
The molecular structure of this compound consists of a propanoyl group attached to a methylphenoxy group . The InChI representation of the molecule isInChI=1S/C11H13ClO2/c1-8-5-4-6-9(7-8)14-11(2,3)10(12)13/h4-7H,1-3H3 .
Scientific Research Applications
Sorption Studies of Phenoxy Herbicides
Research into the sorption of phenoxy herbicides, including compounds with similar structural motifs to 2-Methyl-2-(3-methylphenoxy)propanoyl chloride, highlights the interaction between these chemicals and soil components. Werner et al. (2012) compiled a database to understand how phenoxy herbicides like 2,4-D adhere to soil and minerals, indicating the environmental behavior and potential risks associated with these compounds. Such studies could be relevant for assessing the environmental impact and behavior of this compound, though direct studies on this specific compound are needed (Werner, Garratt, & Pigott, 2012).
Environmental Persistence and Toxicity of Parabens
Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens in aquatic environments. Parabens share some functional similarities with phenoxy compounds, as they both contain aromatic rings and are used in a wide range of products. This review sheds light on how such compounds behave in water, their degradation, and potential toxicity. Insights from this study might be extrapolated to understand how this compound could interact with aquatic environments, despite the need for compound-specific research (Haman, Dauchy, Rosin, & Munoz, 2015).
Development of Chemosensors
The development of fluorescent chemosensors based on compounds with aromatic and ether functionalities, such as 4-Methyl-2,6-diformylphenol, indicates a potential application area for this compound in creating sensors for detecting various ions and molecules. Roy (2021) discusses the high selectivity and sensitivity of such chemosensors, suggesting that with appropriate functionalization, compounds like this compound could be used in analytical chemistry for sensing applications (Roy, 2021).
properties
IUPAC Name |
2-methyl-2-(3-methylphenoxy)propanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8-5-4-6-9(7-8)14-11(2,3)10(12)13/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTAYKKOZNBZES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)(C)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001231313 | |
| Record name | Propanoyl chloride, 2-methyl-2-(3-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63294-13-3 | |
| Record name | Propanoyl chloride, 2-methyl-2-(3-methylphenoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63294-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoyl chloride, 2-methyl-2-(3-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Ethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3147827.png)










